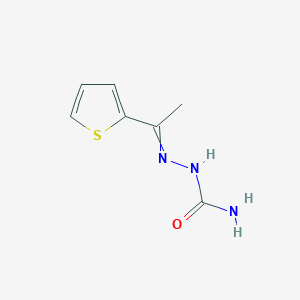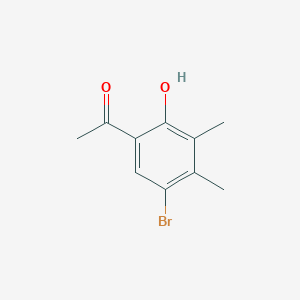![molecular formula C18H21F3N4OS B2900151 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide CAS No. 1775411-52-3](/img/structure/B2900151.png)
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of a trifluoromethyl group and a pyridine structure in similar compounds has been observed to result in superior pest control properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups and structural features. For instance, the trifluoromethyl group is often involved in various chemical reactions .Scientific Research Applications
Agrochemicals
The TFMP derivatives are extensively used in the agricultural sector for crop protection. They play a crucial role in the synthesis of compounds that protect crops from pests and diseases. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these derivatives as pesticides .
Pharmaceutical Research
In the pharmaceutical industry , TFMP derivatives are part of the structural backbone for several drugs. They have been incorporated into pharmaceutical products that have received market approval, and many more are in clinical trials. The derivatives’ biological activities are attributed to their ability to interact with various biological targets due to the unique characteristics of the TFMP group .
Veterinary Medicine
Similar to their use in human medicine, TFMP derivatives are also employed in veterinary products . These compounds are used to treat diseases in animals, leveraging the same properties that make them valuable in pharmaceuticals .
Antifungal and Antibacterial Agents
Pyrimidine compounds, which include TFMP derivatives, have shown significant potential as antifungal and antibacterial agents . Their novel structures contribute to their activity against a range of fungal and bacterial pathogens, making them valuable in the development of new treatments .
Herbicides
The structural motif of TFMP is also found in herbicides . These compounds are designed to control or eliminate unwanted vegetation, with TFMP derivatives providing enhanced efficacy due to their specific interactions with plant biology .
Anti-Fibrotic Activities
Recent studies have indicated that certain pyrimidine derivatives exhibit anti-fibrotic activities . This makes them candidates for treating fibrotic diseases, which involve the excessive formation of connective tissue, leading to organ dysfunction .
Future Directions
The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential applications. For example, TFMP derivatives have been found to have superior pest control properties, suggesting potential applications in agriculture .
properties
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c1-12-23-15(18(19,20)21)11-16(24-12)25-8-5-13(6-9-25)17(26)22-7-4-14-3-2-10-27-14/h2-3,10-11,13H,4-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWCTUJDAJINTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCCC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2900069.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2900072.png)




![tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2900079.png)
![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)
![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)

![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea](/img/structure/B2900089.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime](/img/structure/B2900090.png)